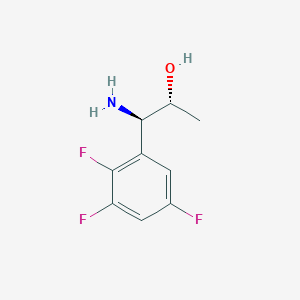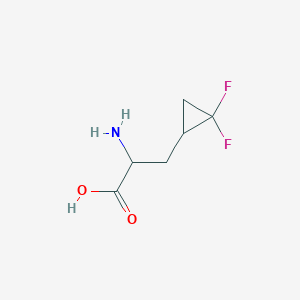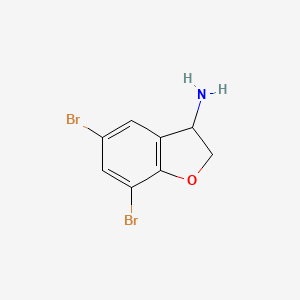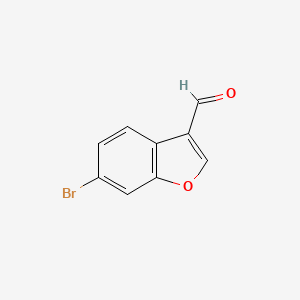
6-Bromobenzofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromobenzofuran-3-carbaldehyde is an organic compound belonging to the benzofuran family, characterized by a bromine atom at the 6th position and an aldehyde group at the 3rd position on the benzofuran ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran-3-carbaldehyde typically involves the bromination of benzofuran followed by formylation. One common method includes:
Bromination: Benzofuran is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Formylation: The brominated benzofuran is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products:
Oxidation: 6-Bromobenzofuran-3-carboxylic acid.
Reduction: 6-Bromobenzofuran-3-methanol.
Substitution: 6-Methoxybenzofuran-3-carbaldehyde.
Applications De Recherche Scientifique
6-Bromobenzofuran-3-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromobenzofuran-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modifying protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Benzofuran-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chlorobenzofuran-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Methoxybenzofuran-3-carbaldehyde: Contains a methoxy group instead of bromine, leading to different electronic and steric properties.
Uniqueness: 6-Bromobenzofuran-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity patterns and potential for diverse chemical transformations. Its bromine atom makes it a versatile intermediate for further functionalization, while the aldehyde group allows for various derivatization reactions.
Propriétés
Formule moléculaire |
C9H5BrO2 |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
6-bromo-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
Clé InChI |
BLVYNRFFVYVOBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


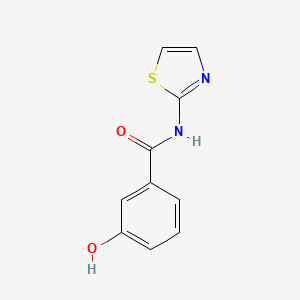


![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)

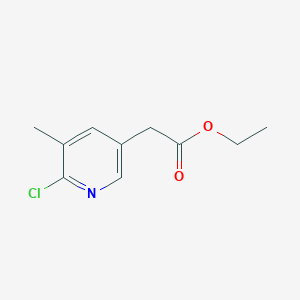
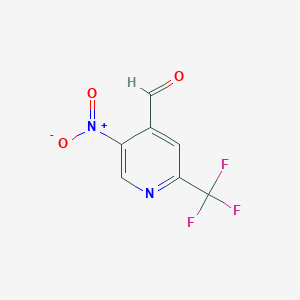
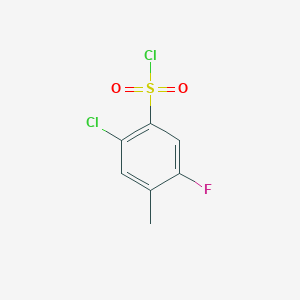
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
